molecular formula C10H10FN B3100120 3-ethyl-5-fluoro-1H-indole CAS No. 1360962-77-1

3-ethyl-5-fluoro-1H-indole

Cat. No.: B3100120
CAS No.: 1360962-77-1
M. Wt: 163.19 g/mol
InChI Key: RFBNUZFGPDMNJA-UHFFFAOYSA-N
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Description

“3-ethyl-5-fluoro-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10FN . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Synthesis and Antituberculosis Activity

  • Synthesis and Structure-Antituberculosis Activity Relationship : A study by Karalı et al. (2007) involved synthesizing derivatives of 5-fluoro-1H-indole, demonstrating significant inhibitory activity against Mycobacterium tuberculosis. The research provides insights into the potential antituberculosis applications of such compounds (Karalı et al., 2007).

Hepatitis C Virus Inhibition

  • Inhibitors of Hepatitis C Virus NS5B Polymerase : Research by Chen et al. (2012) discovered that indole-based derivatives, including those with fluoro-substitution, can act as potent inhibitors of the Hepatitis C virus NS5B polymerase. This positions these compounds as potential therapeutic agents against Hepatitis C (Chen et al., 2012).

Cytotoxic Activity Against Cancer Cells

  • Cytotoxic Activity of Novel Derivatives : Zhang et al. (2011) explored the cytotoxic activity of novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, finding potent antiproliferative activity against various human cancer cell lines (Zhang et al., 2011).

Antidepressant Drug Candidate

  • Process Development for an Antidepressant Drug Candidate : Anderson et al. (1997) detailed the process development for 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, an antidepressant drug candidate. This research highlights the pharmaceutical applications of fluoro-indole derivatives (Anderson et al., 1997).

Pharmacological Activities

  • Pharmacological Activities of Indole Derivatives : A study by Basavarajaiah and Mruthyunjayaswamya (2021) focused on the synthesis of indole derivatives, highlighting their wide range of pharmacological applications, including anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

Mechanism of Action

Target of Action

3-Ethyl-5-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in the function of these targets . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These compounds can affect various pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The electrochemical behavior of indole derivatives can provide insights into their pharmacokinetic properties . For instance, the redox properties of indole derivatives can be useful for understanding their action mechanism as well as pharmacokinetic and pharmacodynamic purposes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, some indole derivatives have been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety and Hazards

The safety data sheet for “3-ethyl-5-fluoro-1H-indole” suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin or eye contact, or if swallowed, appropriate first-aid measures should be taken .

Future Directions

While the specific future directions for “3-ethyl-5-fluoro-1H-indole” are not mentioned in the retrieved papers, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

3-ethyl-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBNUZFGPDMNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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